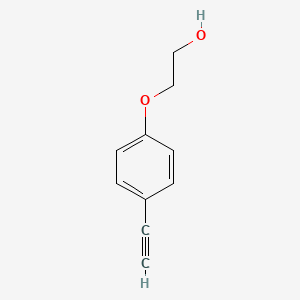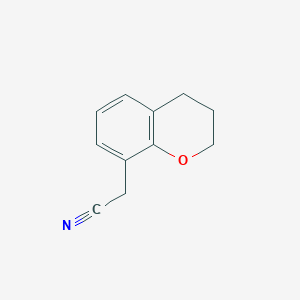
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate nitrile source in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzopyran-8-carboxaldehyde or benzopyran-8-carboxylic acid.
Reduction: Formation of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethylamine.
Substitution: Formation of various substituted benzopyran derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A structurally related compound with similar biological activities.
2-Phenylchroman: Another benzopyran derivative with distinct pharmacological properties.
Flavanones: A class of compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-chromen-8-yl)acetonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4H,2,5-6,8H2 |
Clé InChI |
MJSAMRBQNFTCQE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)CC#N)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
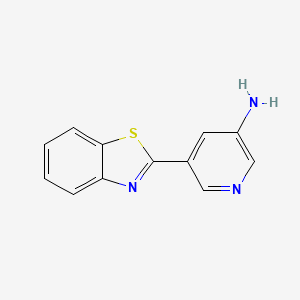
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)
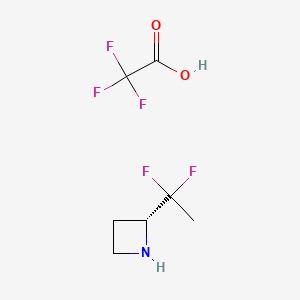

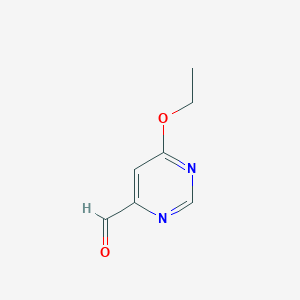
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
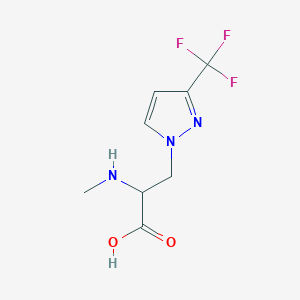
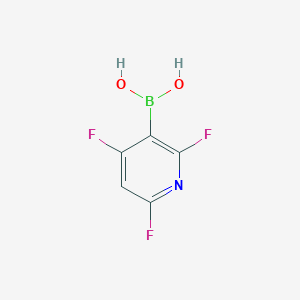
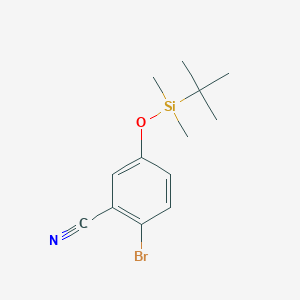
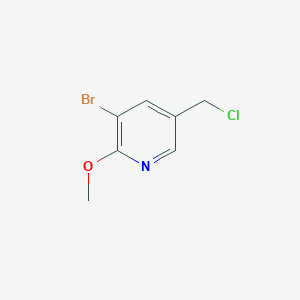
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
